molecular formula C7H12O B158310 1,2-Epoxy-1-methylcyclohexane CAS No. 1713-33-3

1,2-Epoxy-1-methylcyclohexane

Cat. No.: B158310
CAS No.: 1713-33-3
M. Wt: 112.17 g/mol
InChI Key: FIEKVYPYFQSFTP-UHFFFAOYSA-N
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Description

1,2-Epoxy-1-methylcyclohexane is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a characteristic odor and is known for its role as an intermediate in organic synthesis. The compound features a three-membered epoxide ring fused to a six-membered cyclohexane ring, with a methyl group attached to the epoxide ring.

Scientific Research Applications

1,2-Epoxy-1-methylcyclohexane has several applications in scientific research:

  • Chemistry

    • It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
    • The compound serves as a model substrate in studies of epoxide ring-opening mechanisms and stereochemistry.
  • Biology and Medicine

    • Research on the biological activity of epoxide-containing compounds often involves this compound as a reference compound.
    • It is used in the development of enzyme inhibitors and other bioactive molecules.
  • Industry

    • The compound is utilized in the production of polymers and resins, where its reactivity with other monomers is exploited to create cross-linked materials.

Mechanism of Action

Target of Action

The primary target of 1,2-Epoxy-1-methylcyclohexane is the epoxide functional group . This three-membered cyclic ether is highly strained and reactive, making it susceptible to nucleophilic attack .

Mode of Action

This compound interacts with its targets through a process known as ring-opening . This reaction involves the backside attack of a nucleophile on the protonated epoxide, leading to the formation of a trans-1,2-diol . The reaction can yield a single stereoisomer of 2-bromo-2-methylcyclohexanol in which the –Br and –OH groups are trans .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of the epoxide group into a trans-1,2-diol . This transformation can lead to changes in the chemical structure and properties of the compound, potentially affecting its interactions with other molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nucleophiles can facilitate the ring-opening reaction . Additionally, factors such as pH, temperature, and solvent can affect the rate and outcome of the reaction.

Safety and Hazards

1,2-Epoxy-1-methylcyclohexane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

1,2-Epoxy-1-methylcyclohexane can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions

    • One common method involves the reaction of 1-methyl-1-cyclohexene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. This reaction proceeds via an electrophilic addition mechanism, where the peracid adds to the double bond of 1-methyl-1-cyclohexene, forming the epoxide ring.
    • Another method involves the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to oxidize 1-methyl-1-cyclohexene to this compound.
  • Industrial Production Methods

    • Industrially, this compound is produced using similar methods but on a larger scale. The choice of oxidizing agent and catalyst can vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

1,2-Epoxy-1-methylcyclohexane undergoes various chemical reactions, including:

  • Ring-Opening Reactions

      Acid-Catalyzed Ring-Opening: In the presence of acids such as hydrochloric acid or sulfuric acid, the epoxide ring can be opened to form trans-1,2-diols. For example, the reaction with hydrochloric acid yields 2-chloro-1-methylcyclohexanol.

      Base-Catalyzed Ring-Opening: Strong nucleophiles such as hydroxide ions can also open the epoxide ring, leading to the formation of 1,2-diols.

  • Substitution Reactions

      Nucleophilic Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.

  • Oxidation and Reduction

      Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

      Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.

Comparison with Similar Compounds

1,2-Epoxy-1-methylcyclohexane can be compared with other similar compounds, such as:

  • 1,2-Epoxycyclohexane

    • Lacks the methyl group, resulting in different reactivity and steric effects.
    • Used in similar applications but may exhibit different reaction rates and selectivities.
  • 1,2-Epoxy-2-methylcyclohexane

    • The methyl group is positioned differently, leading to variations in reactivity and product distribution in ring-opening reactions.
  • 1,2-Epoxy-1-phenylcyclohexane

    • Contains a phenyl group instead of a methyl group, significantly altering its electronic properties and reactivity.

Properties

IUPAC Name

1-methyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEKVYPYFQSFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873233
Record name 1-Methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-33-3
Record name 1,2-Epoxy-1-methylcyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2-epoxycyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 1,2-epoxy-1-methylcyclohexane play in studying the reactivity of Cp2Ti(H)Cl?

A1: Researchers used this compound as a model epoxide to generate and study the reactivity of Cp2Ti(H)Cl []. The reaction between these two compounds allowed scientists to observe the production of hydrogen gas, confirming the instability of Cp2Ti(H)Cl and its tendency to undergo reductive elimination of hydrogen. This reaction also provided insight into the mechanism of Cp2TiCl-mediated epoxide ring-opening reactions.

Q2: How does the reaction stoichiometry between this compound and Cp2TiCl support the instability of Cp2Ti(H)Cl?

A2: Experimental results demonstrate a 1:1 stoichiometry for the reaction between Cp2TiCl and this compound []. Furthermore, the reaction produces 1 mole of hydrogen gas for every 2 moles of epoxide consumed. This stoichiometry aligns with the proposed mechanism where Cp2Ti(H)Cl, formed as an intermediate, decomposes into Cp2TiCl and hydrogen gas, with the latter being released as a byproduct.

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